

(3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid characterization data

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Compound of Interest

Compound Name:	(3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid
Cat. No.:	B591648

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Technical Guide: (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data and synthetic applications of **(3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid**, a valuable building block in medicinal chemistry and materials science.

Core Compound Characterization

(3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid is a substituted arylboronic acid with the chemical formula C₈H₉BClFO₃.^[1] Its utility in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, makes it a significant reagent for the construction of complex molecular architectures.

Physicochemical Data

A summary of the key physicochemical properties of **(3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid** is presented in the table below. This data is compiled from various commercial suppliers.

Property	Value	Reference
CAS Number	909122-50-5	[1]
Molecular Formula	C8H9BClFO3	[1]
Molecular Weight	218.42 g/mol	[1]
Appearance	White to off-white solid	[2]
Melting Point	100-105 °C	[2]
Purity	≥97%	[3]

Note: Detailed experimental spectral data such as ^1H NMR, ^{13}C NMR, ^{19}F NMR, and mass spectrometry for this specific compound are not readily available in public databases. Researchers are advised to acquire this data upon synthesis or purchase.

Experimental Protocols

Detailed experimental protocols for the synthesis of **(3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid** and its application in Suzuki-Miyaura cross-coupling are provided below. These protocols are based on general methods for the synthesis and application of similar arylboronic acids.

Synthesis of (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid

This protocol describes a plausible synthetic route starting from 1-chloro-2-ethoxy-4-fluoro-3-iodobenzene, adapted from general procedures for the synthesis of arylboronic acids via lithium-halogen exchange followed by reaction with a borate ester.

Reaction Scheme:

[Aqueous Acid Workup](#)

B(O*i*Pr)₃
-78 °C to rt

n-BuLi, THF
-78 °C



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A plausible synthetic pathway for the target molecule.

Materials:

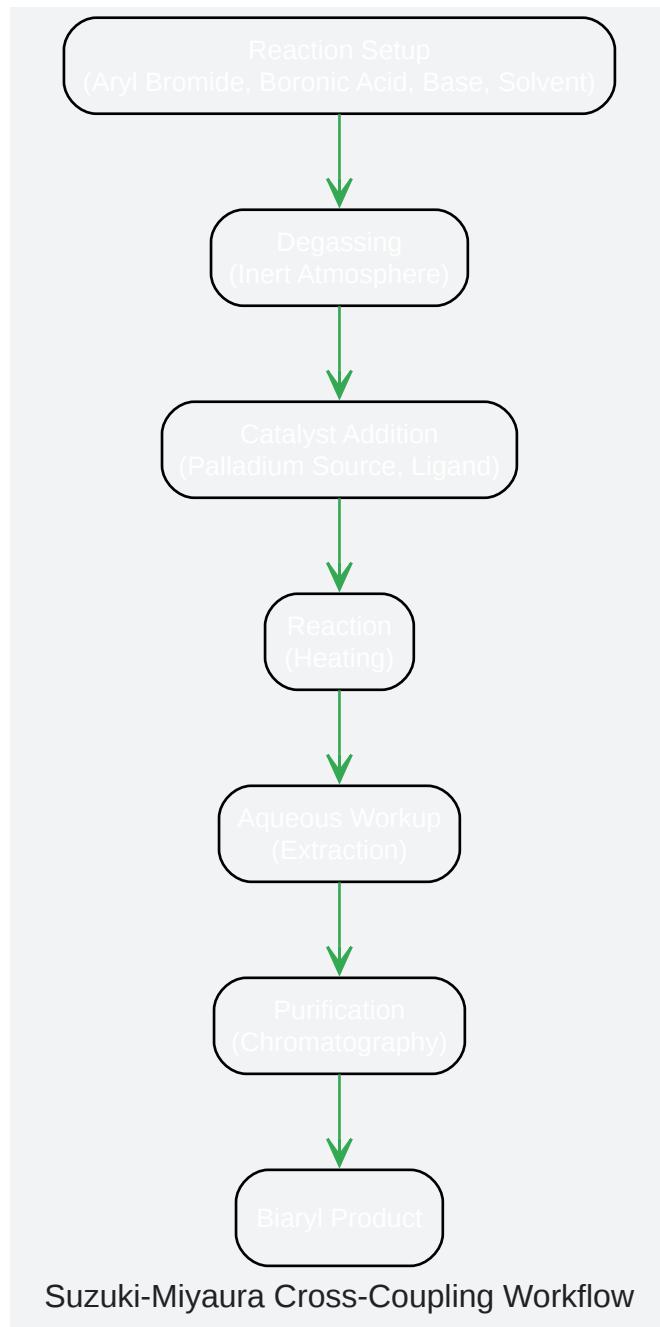
- 1-chloro-2-ethoxy-4-fluoro-3-iodobenzene
- n-Butyllithium (n-BuLi) in hexanes
- Triisopropyl borate (B(O*i*Pr)₃)
- Anhydrous tetrahydrofuran (THF)
- 1 M Hydrochloric acid (HCl)
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Hexanes

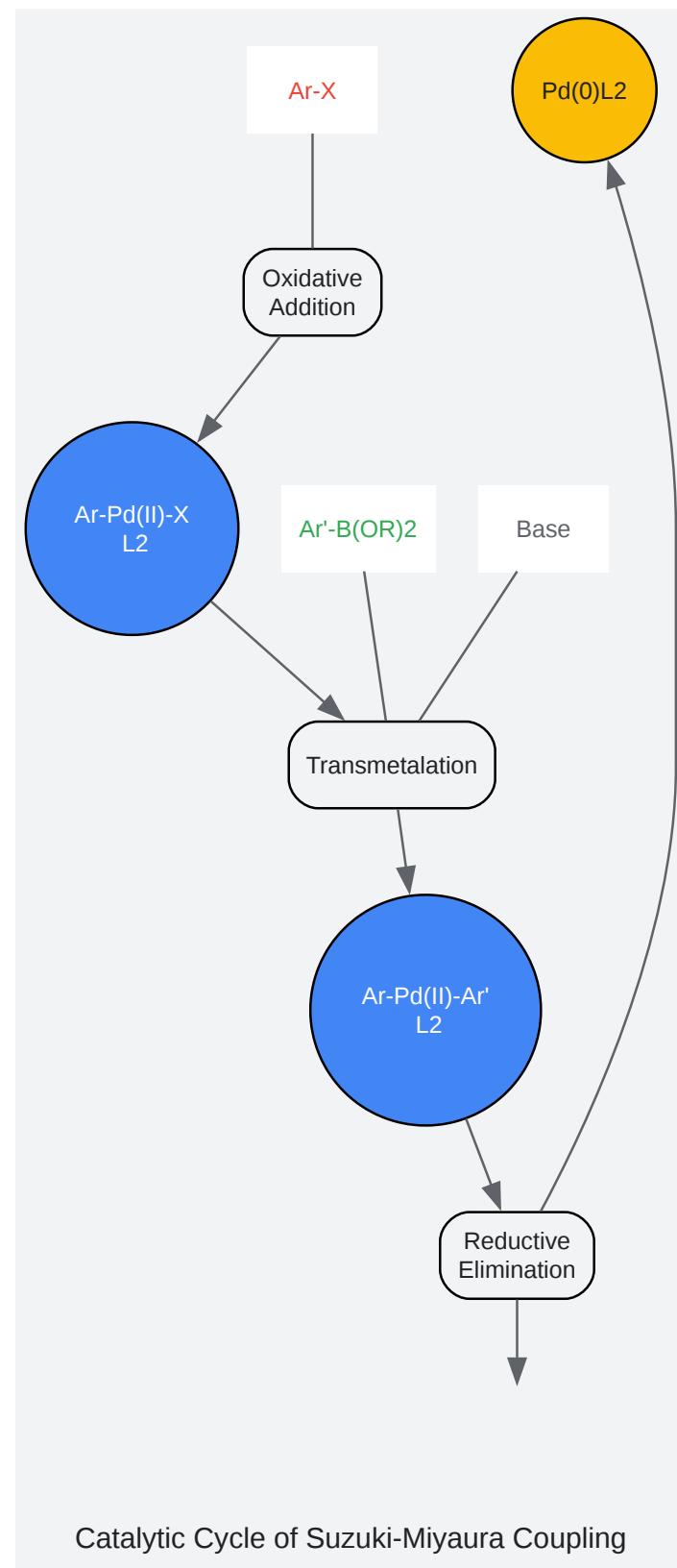
Procedure:

- Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-chloro-2-ethoxy-4-fluoro-3-iodobenzene (1.0 equiv) and dissolve in anhydrous THF.
- Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equiv) dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.
- Borylation: To the resulting aryllithium species, add triisopropyl borate (1.2 equiv) dropwise at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl. Stir for 1 hour. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
- Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield **(3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid** as a solid.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of **(3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid** with an aryl bromide.[\[4\]](#)[\[5\]](#)





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